molecular formula C9H14N4 B1196946 1-(2-Phenylethyl)guanidine CAS No. 538-69-2

1-(2-Phenylethyl)guanidine

Cat. No. B1196946
CAS RN: 538-69-2
M. Wt: 178.23 g/mol
InChI Key: NMLWFEJUWANVHA-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)guanidine is a chemical compound with the CAS Number: 538-69-2 and a Molecular Weight of 163.22 . It has a linear formula of C9H13N3 .


Molecular Structure Analysis

The molecular structure of 1-(2-Phenylethyl)guanidine is represented by the linear formula C9H13N3 . A detailed theoretical geometric structure analysis can be found in the work by Sibel Demir Kanmazalp .

Scientific Research Applications

Organocatalysis

Guanidine-based organocatalysts have attracted considerable attention due to their ease of synthesis and high enantioselective catalytic activities . They have been used in asymmetric organic transformation reactions, contributing to the development of chiral guanidine organocatalysts .

Stereoselective Organic Transformation

Guanidine-containing chiral organocatalysts have been used in stereoselective organic transformation reactions . This has led to the synthesis of enantiomerically pure molecules having multiple chiral centers, which are important in pharmaceutical science .

Synthesis of Biologically Active Molecules

Guanidine is a versatile functional group in chemistry and compounds containing this system have found application in a diversity of biological activities . It has been used in the synthesis of biologically active molecules .

Guanidine Synthesis

The synthesis of guanidines is a relatively new research area in chiral compound synthesis . The guanidine group, despite its diverse functionalities, has been synthesized for newer organocatalytic applications .

DNA Minor Groove Binders

Guanidines have been used as DNA minor groove binders . Their ability to form hydrogen bonds, their planarity, and their high basicity make them very versatile for compounds with biological activity .

Kinase Inhibitors

Guanidines have been used as kinase inhibitors . Their high basicity and ability to form hydrogen bonds make them suitable for this application .

α2-Noradrenaline Receptors Antagonists

Guanidines have also been used as α2-noradrenaline receptors antagonists . This is another example of their versatility in biological applications .

Synthesis of Cyclic Guanidines

Cyclic guanidines such as 2-aminoimidazolines (five-membered rings), 2-amino-1,4,5,6-tetrahydropyrimidines (six-membered rings) and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines (seven-membered rings) are present in many natural products and compounds of medicinal interest . The synthesis of these cyclic guanidines is another application of guanidines .

Future Directions

Guanidines, including 1-(2-Phenylethyl)guanidine, have great potential in various fields due to their unique properties and simple synthesis . They play a crucial role in the metabolism of living organisms and are used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . Furthermore, they serve as a basis for the creation of modern smart materials . Future research will likely continue to explore these and other potential applications of guanidines.

properties

IUPAC Name

2-(2-phenylethyl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c10-9(11)12-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKLNCUXOUHWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)guanidine

CAS RN

538-69-2
Record name N-(2-Phenylethyl)guanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=538-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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